

# Application Notes and Protocols: Assessing Fobrepodacin Synergy with Other Antimycobacterial Drugs

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Fobrepodacin** (formerly SPR720) is a novel orally bioavailable antibiotic agent under development for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease and tuberculosis (TB).[1][2][3][4] It is a prodrug of SPR719, which exerts its bactericidal effect by inhibiting DNA gyrase B (GyrB), an essential enzyme for bacterial DNA replication.[3][5][6] The emergence of drug-resistant mycobacterial strains necessitates the exploration of combination therapies to enhance treatment efficacy and combat resistance.[1][7][8] This document provides detailed protocols for assessing the synergistic potential of **Fobrepodacin** with other antimycobacterial drugs, offering a framework for preclinical evaluation.

# Fobrepodacin (SPR720) Profile



| Feature                | Description                                                                                                                                     |  |  |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Drug Name              | Fobrepodacin (SPR720)                                                                                                                           |  |  |
| Active Metabolite      | SPR719                                                                                                                                          |  |  |
| Mechanism of Action    | Inhibition of bacterial DNA gyrase subunit B (GyrB), which is essential for maintaining DNA supercoiling.[3][6]                                 |  |  |
| Target Pathogens       | Mycobacterium tuberculosis (Mtb), Nontuberculous Mycobacteria (NTM) including Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[4] |  |  |
| Mode of Administration | Oral.[1][5]                                                                                                                                     |  |  |

# **Rationale for Synergy Assessment**

Combining antimicrobial agents can result in synergistic, additive, indifferent, or antagonistic effects. Synergy, where the combined effect is greater than the sum of the individual effects, is highly desirable as it can:

- Increase the rate of bacterial killing.
- Reduce the required dosages of individual drugs, potentially minimizing toxicity.
- Prevent the emergence of drug-resistant strains.
- Broaden the spectrum of activity.

Given **Fobrepodacin**'s unique mechanism of action targeting GyrB, it is a promising candidate for synergistic combinations with drugs that have different cellular targets.

# **Experimental Workflow for Synergy Assessment**





Click to download full resolution via product page

Caption: Overall workflow for assessing Fobrepodacin synergy.

# Experimental Protocols Checkerboard Assay Protocol

The checkerboard method is a widely used in vitro technique to systematically test drug combinations and determine the Fractional Inhibitory Concentration (FIC) index (FICI).[9][10] [11][12]

Materials:

# Methodological & Application





- Mycobacterial strains of interest (e.g., M. tuberculosis H37Rv, clinical isolates of MAC).
- **Fobrepodacin** (SPR720) and partner antimycobacterial drugs (e.g., rifampin, isoniazid, ethambutol, clarithromycin, amikacin).
- Appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
- Sterile 96-well microtiter plates.
- Resazurin sodium salt solution (for viability assessment).
- Multichannel pipettes.
- Incubator (37°C).
- · Microplate reader.

#### Procedure:

- Determine Minimum Inhibitory Concentrations (MICs): Prior to the synergy assay, determine
  the MIC of Fobrepodacin and each partner drug individually for the target mycobacterial
  strain using a standard broth microdilution method.
- Prepare Drug Dilutions:
  - In a 96-well plate, prepare serial dilutions of Fobrepodacin along the y-axis (rows A-H)
     and the partner drug along the x-axis (columns 1-12).
  - The concentrations should range from sub-inhibitory to supra-inhibitory levels based on the predetermined MICs (e.g., 4x MIC to 0.03x MIC).
- Inoculate the Plate:
  - Prepare a standardized mycobacterial inoculum (e.g., McFarland standard of 0.5, then dilute to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well).
  - Add the inoculum to each well of the drug dilution plate.



- Include a drug-free growth control and a sterile control.
- Incubation: Seal the plates and incubate at 37°C for the appropriate duration (e.g., 7-14 days for M. tuberculosis).
- Assess Growth Inhibition:
  - After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours.
  - A color change from blue to pink indicates bacterial growth. The MIC of the combination is the lowest concentration that prevents this color change.
- Calculate FICI:
  - The FICI is calculated for each well that shows growth inhibition using the following formula: FICI = FIC of Drug A + FIC of Drug B where:
    - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
    - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
  - The synergistic FICI is the lowest FICI value obtained from all inhibitory combinations.[13]
     [14]

#### Data Interpretation:

| FICI Value   | Interpretation        |
|--------------|-----------------------|
| ≤ 0.5        | Synergy               |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0        | Antagonism            |

# **Time-Kill Curve Assay Protocol**

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of drug combinations over time.[15][16][17][18]



#### Materials:

- Mycobacterial strains.
- Fobrepodacin and partner drugs.
- Growth medium.
- Sterile culture tubes or flasks.
- Incubator with shaking capabilities.
- Plating supplies (agar plates, spreaders).

#### Procedure:

- Prepare Cultures: Grow mycobacterial cultures to the early to mid-logarithmic phase.
- Set up Experimental Conditions:
  - Prepare tubes or flasks containing fresh growth medium with the following conditions:
    - No drug (growth control).
    - **Fobrepodacin** alone (at a relevant concentration, e.g., MIC or 2x MIC).
    - Partner drug alone (at a relevant concentration).
    - Fobrepodacin + partner drug (at the same concentrations as the individual drug tubes).
- Inoculation: Inoculate each tube/flask with the prepared mycobacterial culture to a starting density of approximately 10<sup>5</sup> - 10<sup>6</sup> CFU/mL.
- Incubation and Sampling:
  - Incubate the cultures at 37°C with shaking.
  - At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), collect an aliquot from each culture.



- Determine Viable Counts:
  - Perform serial dilutions of the collected samples.
  - Plate the dilutions onto appropriate agar plates (e.g., Middlebrook 7H10 or 7H11).
  - Incubate the plates until colonies are visible, and then count the colonies to determine the CFU/mL at each time point.
- Plot Time-Kill Curves: Plot the log10 CFU/mL versus time for each experimental condition.

#### Data Interpretation:

- Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
- Additive: A < 2-log10 but > 1-log10 decrease in CFU/mL with the combination compared to the most active single agent.
- Indifference: A < 1-log10 change in CFU/mL with the combination compared to the most active single agent.
- Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

### **E-test Synergy Assay Protocol**

The E-test (epsilometer test) is a gradient diffusion method that can also be used to assess synergy.[19]

#### Materials:

- Mycobacterial strains.
- Agar plates (e.g., Middlebrook 7H10 or 7H11).
- E-test strips for Fobrepodacin and partner drugs.
- Sterile swabs.



#### Procedure:

- Prepare Inoculum: Prepare a standardized mycobacterial suspension and create a lawn of bacteria on the agar plate using a sterile swab.
- Apply E-test Strips:
  - Place an E-test strip of Drug A on the agar surface.
  - Place an E-test strip of Drug B at a 90° angle to the first strip, with the intersection at their respective pre-determined MIC values.
- Incubation: Incubate the plate at 37°C until a clear ellipse of inhibition is visible.
- Read Results and Calculate FICI: Read the MIC values where the ellipse of inhibition intersects each E-test strip. The FICI is calculated using the same formula as in the checkerboard assay.

# Fobrepodacin's Mechanism of Action and Potential Synergistic Pathways

**Fobrepodacin**'s active form, SPR719, inhibits the B subunit of DNA gyrase. This enzyme is crucial for relieving torsional stress during DNA replication. By inhibiting GyrB, SPR719 disrupts DNA synthesis, leading to bacterial cell death.





Click to download full resolution via product page

Caption: Mechanism of action of Fobrepodacin.

Potential synergistic partners for **Fobrepodacin** could include drugs that:

- Inhibit cell wall synthesis (e.g., ethambutol, isoniazid): Weakening the cell wall may enhance the penetration of **Fobrepodacin**.
- Inhibit protein synthesis (e.g., aminoglycosides like amikacin, macrolides like clarithromycin):
   Dual disruption of essential cellular processes can lead to enhanced killing.



• Inhibit RNA synthesis (e.g., rifampin): Targeting both DNA and RNA synthesis simultaneously can be highly synergistic.

# **Data Presentation**

All quantitative data from the synergy assays should be summarized in clear and concise tables for easy comparison.

Table 1: Example Checkerboard Assay Results for **Fobrepodacin** and Drug X against M. tuberculosis

| Fobrepodacin<br>(µg/mL) | Drug X (μg/mL) | Growth (+/-) | FICI   | Interpretation |
|-------------------------|----------------|--------------|--------|----------------|
| MIC alone: 2.0          | MIC alone: 0.5 |              |        |                |
| 0.5                     | 0.0625         | -            | 0.375  | Synergy        |
| 0.25                    | 0.125          | -            | 0.375  | Synergy        |
| 1.0                     | 0.03125        | -            | 0.5625 | Additive       |
|                         |                |              |        |                |

Table 2: Example Time-Kill Assay Results (log10 CFU/mL) at 72 hours

| Treatment                | log10 CFU/mL | Change from<br>Baseline | Change vs.<br>Most Active<br>Single Agent | Interpretation |
|--------------------------|--------------|-------------------------|-------------------------------------------|----------------|
| Growth Control           | 8.5          | +3.0                    |                                           |                |
| Fobrepodacin<br>(2x MIC) | 5.0          | -0.5                    | _                                         |                |
| Drug Y (2x MIC)          | 4.8          | -0.7                    |                                           |                |
| Fobrepodacin +<br>Drug Y | 2.5          | -3.0                    | -2.3                                      | Synergy        |



#### Conclusion

The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of **Fobrepodacin**'s synergistic potential with other antimycobacterial agents. The checkerboard, time-kill, and E-test assays offer complementary in vitro methods to identify promising drug combinations. Such studies are crucial for the rational design of novel, more effective treatment regimens for mycobacterial infections, including those caused by drug-resistant strains. Rigorous assessment of drug interactions is a critical step in the preclinical development of new therapeutic strategies to address the global health challenge of tuberculosis and NTM diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Antibiotic Pipeline for Gram-Negative Bacteria | Spero Therapeutics [sperotherapeutics.com]
- 3. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPR720 | NTM Pulmonary Disease (PD) | Spero Therapeutics [sperotherapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Frontiers | New Insights in to the Intrinsic and Acquired Drug Resistance Mechanisms in Mycobacteria [frontiersin.org]
- 8. Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Efficient Measurement of Drug Interactions with DiaMOND (Diagonal Measurement of N-Way Drug Interactions) | Springer Nature Experiments [experiments.springernature.com]

### Methodological & Application





- 11. New and simplified method for drug combination studies by checkerboard assay PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 16. Time-kill kinetics of antibiotics active against rapidly growing mycobacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Time-kill kinetics of slowly growing mycobacteria common in pulmonary disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Assessing
  Fobrepodacin Synergy with Other Antimycobacterial Drugs]. BenchChem, [2025]. [Online
  PDF]. Available at: [https://www.benchchem.com/product/b3321803#protocol-for-assessing-fobrepodacin-synergy-with-other-antimycobacterial-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com